molecular formula C16H24N2O4S B4940941 N-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

N-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B4940941
M. Wt: 340.4 g/mol
InChI Key: VCHBQODPNDCARN-UHFFFAOYSA-N
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Description

N-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide: is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Properties

IUPAC Name

N-cyclopentyl-2-(4-methoxy-N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-12(16(19)17-13-6-4-5-7-13)18(23(3,20)21)14-8-10-15(22-2)11-9-14/h8-13H,4-7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHBQODPNDCARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Alaninamide Backbone: Starting with alanine, the amino group is protected, and the carboxyl group is activated for subsequent reactions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the 4-Methoxyphenyl Group: This step involves the coupling of the 4-methoxyphenyl group to the alaninamide backbone, often using a palladium-catalyzed cross-coupling reaction.

    Incorporation of the Methylsulfonyl Group:

Industrial Production Methods

In an industrial setting, the production of This compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and pH levels to ensure consistent product quality.

    Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonyl amides.

    Medicine: Potential therapeutic agent for treating diseases due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide exerts its effects involves interactions with specific molecular targets. These might include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites.

    Receptor Modulation: It might modulate receptor activity by acting as an agonist or antagonist.

    Signal Transduction Pathways: The compound could influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

N-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide: can be compared with other sulfonyl amides, such as:

  • N-cyclopentyl-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide
  • N-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide

Uniqueness

The uniqueness of This compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-methoxyphenyl group, for example, might enhance its binding affinity to certain molecular targets compared to other similar compounds.

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